4-(4-碘苯甲酰基)喹啉; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

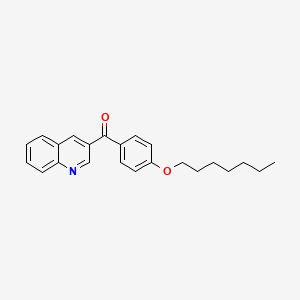

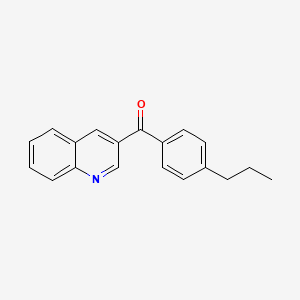

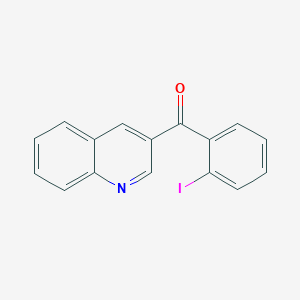

4-(4-Iodobenzoyl)quinoline is a chemical compound used in scientific research. It has a molecular formula of C16H10INO and a molecular weight of 359.16 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position .科学研究应用

生物化学和医学中的荧光

4-(4-碘苯甲酰基)喹啉衍生物,特别是那些具有荧光团的衍生物,在生物化学和医学中得到广泛应用。这些化合物用于研究各种生物系统,包括基于稠合芳香体系的 DNA 荧光团。寻找更灵敏和更具选择性的新化合物仍然很重要,喹啉衍生物作为潜在的抗氧化剂和放射保护剂显示出希望 (Aleksanyan & Hambardzumyan, 2013)。

抗菌和抗结核活性

基于喹啉的 1,3,4-恶二唑衍生物,包括用碘代苯二乙酸 (IBD) 合成的衍生物,已被评估其抗菌、抗真菌、抗结核和抗疟疾活性。这些化合物以其有效的体外生物学特性而闻名,某些化合物在体内表现出显着的细胞毒性活性 (Ladani & Patel, 2015)。

分子结构和光谱学

已经对喹啉衍生物的分子结构和光谱表征进行了研究,包括那些具有氯苯基和二甲氨基苯基基团的衍生物。这些研究侧重于理解分子间电子相互作用、反应性描述符和非线性光学 (NLO) 特性,这些特性对于评估其在各个领域的生物潜力和应用至关重要 (Wazzan, Al-Qurashi, & Faidallah, 2016)。

喹啉的合成

已经报道了喹啉合成的进展,例如环丙烯的无金属可见光介导的自由基叠氮化。这些方法能够有效生产多取代喹啉产品,这些产品在各种应用中很有价值,包括药物化学 (Smyrnov, Muriel, & Waser, 2021)。

苯胺的替代品

研究使用 7-氨基-3-(4-氨基苯基)喹啉作为染料制造中苯胺的替代品,突出了喹啉衍生物在工业应用中的潜力。这些化合物的差异反应性为它们在各种染色工艺中的应用开辟了可能性 (Krishnan, Sekar, & Seshadri, 1986)。

未来方向

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

作用机制

Target of Action

The primary targets of quinoline derivatives, such as 3-(4-Iodobenzoyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

Quinoline derivatives interact with their targets by inhibiting their function. For instance, they can inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . This inhibition can lead to changes in bacterial DNA synthesis, disrupting their ability to replicate and survive .

Biochemical Pathways

Quinoline derivatives can affect multiple biochemical pathways. For example, they have been found to inhibit two primary proinflammatory signaling pathways, JAK/STAT and NF-kappa B . This simultaneous inhibition can lead to a decrease in the release of various proinflammatory factors, potentially leading to anti-inflammatory effects .

Pharmacokinetics

They are widely distributed throughout the body, undergo metabolism primarily at the C7 position, and are excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The result of the action of quinoline derivatives can vary depending on the specific compound and its targets. Their primary effect is often antimicrobial, due to their inhibition of key bacterial enzymes . Additionally, their potential anti-inflammatory effects could lead to a decrease in inflammation and related symptoms .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of these compounds . Additionally, factors such as the presence of other drugs or compounds, the specific strain of bacteria, and patient-specific factors (e.g., age, health status) can also influence their action.

属性

IUPAC Name |

(4-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLSQANUBBVFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。